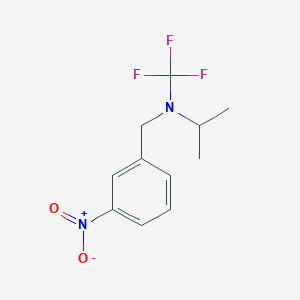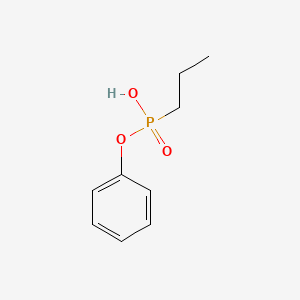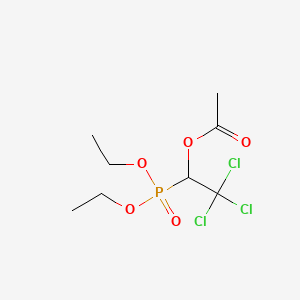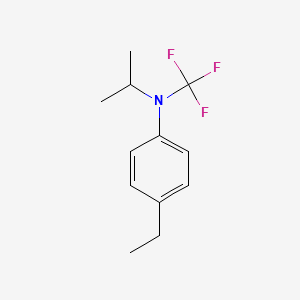
Methanesulfonanilide, 4'-((2-amino-9-acridinyl)amino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanesulfonanilide, 4’-((2-amino-9-acridinyl)amino)- is a complex organic compound that contains a total of 45 atoms, including hydrogen, carbon, nitrogen, oxygen, and sulfur . This compound is known for its unique structure, which includes multiple aromatic rings and functional groups, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of Methanesulfonanilide, 4’-((2-amino-9-acridinyl)amino)- involves several steps, typically starting with the preparation of the acridine derivative. The reaction conditions often require specific reagents and catalysts to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Methanesulfonanilide, 4’-((2-amino-9-acridinyl)amino)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Methanesulfonanilide, 4’-((2-amino-9-acridinyl)amino)- has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology and medicine, it has been studied for its potential anticancer properties, particularly in the treatment of certain types of leukemia . Additionally, it has applications in the pharmaceutical industry as a potential drug candidate .
Wirkmechanismus
The mechanism of action of Methanesulfonanilide, 4’-((2-amino-9-acridinyl)amino)- involves its interaction with DNA. It intercalates into the DNA strands, disrupting the normal function of the DNA and inhibiting the replication process. This leads to cell cycle arrest and apoptosis in cancer cells. The molecular targets and pathways involved include topoisomerase II, which is essential for DNA replication and cell division .
Vergleich Mit ähnlichen Verbindungen
Methanesulfonanilide, 4’-((2-amino-9-acridinyl)amino)- can be compared with other similar compounds, such as 4’-(3-Methyl-9-acridinylamino)methanesulfonanilide and Methanesulfonanilide, 4’-((2-amino-9-acridinyl)amino)-3’-methoxy- . These compounds share similar structural features but differ in their functional groups and specific applications. The uniqueness of Methanesulfonanilide, 4’-((2-amino-9-acridinyl)amino)- lies in its specific interaction with DNA and its potential as an anticancer agent .
Eigenschaften
CAS-Nummer |
58658-24-5 |
|---|---|
Molekularformel |
C20H18N4O2S |
Molekulargewicht |
378.4 g/mol |
IUPAC-Name |
N-[4-[(2-aminoacridin-9-yl)amino]phenyl]methanesulfonamide |
InChI |
InChI=1S/C20H18N4O2S/c1-27(25,26)24-15-9-7-14(8-10-15)22-20-16-4-2-3-5-18(16)23-19-11-6-13(21)12-17(19)20/h2-12,24H,21H2,1H3,(H,22,23) |
InChI-Schlüssel |
MCMMOFGKORHSCY-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC4=CC=CC=C42)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 8-(2-aminopropanoyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13959896.png)




![3-(5-Furan-3-yl-[1,3,4]oxadiazole-2-yl)-pyridine](/img/structure/B13959922.png)






![1H-Pyrimido[4,5-c][1,2]oxazine, 3,4-dihydro-](/img/structure/B13959961.png)

